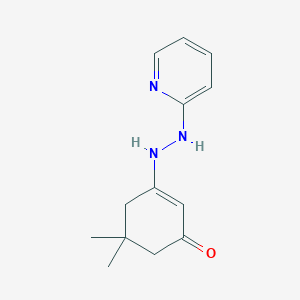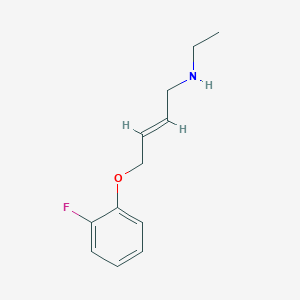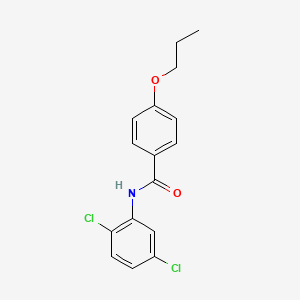
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone, also known as HDPH, is a chemical compound that has been widely studied for its potential applications in scientific research. HDPH is a hydrazone derivative of cyclohexenone, and it has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone is not fully understood, but it is believed to involve the modulation of various signaling pathways and biochemical processes. 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has also been found to modulate the activity of NMDA receptors, which are involved in neuronal signaling and synaptic plasticity. Additionally, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has also been found to exhibit anti-inflammatory effects, by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yield. 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, there are also some limitations to using 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone in lab experiments. For example, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone can exhibit non-specific binding to proteins and other biomolecules, which can interfere with the interpretation of experimental results. Additionally, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone can be toxic at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone. One area of interest is the development of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone, which could lead to the identification of novel drug targets. Additionally, the optimization of the synthesis and purification of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone could lead to the development of more efficient and cost-effective methods for obtaining this compound.
Synthesemethoden
The synthesis of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone involves the reaction of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one with 2-pyridylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The yield of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst used.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has also been shown to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2 and NMDA receptors. Due to its diverse pharmacological properties, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has been investigated as a potential therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(2-pyridin-2-ylhydrazinyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2)8-10(7-11(17)9-13)15-16-12-5-3-4-6-14-12/h3-7,15H,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCNLGMCKJDIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(2-pyridylhydrazino)cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)

![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)

![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)
